Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate
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Overview
Description
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is a complex organic compound that features a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate typically involves the reaction of ethyl phenethyl-H-phosphinate with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphinate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphinates.
Scientific Research Applications
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphinate group mimics the transition state of enzyme-substrate complexes, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl phenethyl-H-phosphinate
- Benzoyl chloride derivatives
Uniqueness
Ethyl (1-benzamido-2-oxo-2-phenylethyl)(phenyl)phosphinate is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its phosphinate group provides stability and reactivity that are advantageous in various chemical reactions .
Properties
IUPAC Name |
N-[1-[ethoxy(phenyl)phosphoryl]-2-oxo-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NO4P/c1-2-28-29(27,20-16-10-5-11-17-20)23(21(25)18-12-6-3-7-13-18)24-22(26)19-14-8-4-9-15-19/h3-17,23H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPGSVHWYUOBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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